Benzamide, N-(3-chlorophenyl)-4-trifluoromethyl-
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Overview
Description
N-(3-chlorophenyl)-4-(trifluoromethyl)benzamide: is a chemical compound with the molecular formula C14H9ClF3NO . It is known for its unique structural properties, which include a chlorophenyl group and a trifluoromethyl group attached to a benzamide core. This compound is often used in scientific research due to its interesting chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 3-chloroaniline with 4-(trifluoromethyl)benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of N-(3-chlorophenyl)-4-(trifluoromethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3-chlorophenyl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
- N-(3-chlorophenyl)-3-(trifluoromethyl)benzamide
- N-(4-chlorophenyl)-4-(trifluoromethyl)benzamide
- N-(3-bromophenyl)-4-(trifluoromethyl)benzamide
Comparison: N-(3-chlorophenyl)-4-(trifluoromethyl)benzamide is unique due to the specific positioning of the chlorophenyl and trifluoromethyl groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in research .
Properties
Molecular Formula |
C14H9ClF3NO |
---|---|
Molecular Weight |
299.67 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H9ClF3NO/c15-11-2-1-3-12(8-11)19-13(20)9-4-6-10(7-5-9)14(16,17)18/h1-8H,(H,19,20) |
InChI Key |
VDNNPBHKNGRCFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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